BMT-145027 was developed as part of research into new therapeutic agents targeting the metabotropic glutamate receptor system. Its classification falls under pharmacological agents that modulate glutamate signaling, specifically focusing on enhancing receptor activity without directly activating the receptor itself. This characteristic makes it a potential candidate for treating disorders related to glutamate dysregulation, such as schizophrenia and other neuropsychiatric disorders .
The synthesis of BMT-145027 involves several key steps:
Detailed spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound.
BMT-145027 features a complex molecular structure characterized by:
The structural data from NMR indicates various chemical shifts that correspond to different hydrogen environments within the molecule, confirming its complex architecture:
BMT-145027 undergoes several chemical reactions typical for compounds with similar structures:
The compound's reactivity profile suggests potential pathways for further derivatization to enhance pharmacological properties or selectivity.
BMT-145027 acts primarily as a positive allosteric modulator at the metabotropic glutamate receptor 5. This mechanism involves:
This mechanism is particularly relevant in treating neuropsychiatric disorders where glutamate signaling is disrupted .
BMT-145027 exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
BMT-145027 has potential applications in:
mGluR5, a class C G-protein-coupled receptor, is densely expressed in cortical and hippocampal regions where it critically regulates excitatory neurotransmission. Unlike ionotropic glutamate receptors, mGluR5 operates through Gq-protein activation, triggering phospholipase C signaling and subsequent intracellular calcium mobilization [3] [9]. This receptor physically couples with NMDA receptors (NMDARs) via scaffolding proteins (Homer, Shank), enabling bidirectional modulation of synaptic plasticity – the cellular foundation of learning and memory [3] [7]. Dysregulation of this mGluR5-NMDAR interaction is a core pathophysiological feature in schizophrenia, contributing to both cognitive deficits and glutamatergic imbalance. Post-mortem studies reveal altered mGluR5 expression and disrupted coupling mechanisms in the prefrontal cortex of schizophrenia patients, implicating the receptor in disease-associated synaptic pruning and network dysfunction [9]. Furthermore, NMDAR hypofunction models (e.g., MK-801 or ketamine exposure) replicate schizophrenia-like phenotypes partly through downstream mGluR5 dysregulation, manifesting as excitotoxicity and impaired long-term potentiation (LTP) [7] [9].
Table 1: mGluR5 Functions and Dysregulation in Schizophrenia
Function/Process | Physiological Role | Pathological Alteration in Schizophrenia |
---|---|---|
NMDAR Modulation | Enhances NMDAR currents via PKC phosphorylation | Decoupling from NMDARs; reduced synaptic efficacy |
Synaptic Plasticity | Mediates LTP/LTD balance for memory formation | Shifted LTP/LTD threshold; impaired cognitive flexibility |
Glutamate Homeostasis | Regulates presynaptic glutamate release | Prefrontal cortical hyperglutamatergia; excitotoxicity |
Dendritic Spine Dynamics | Maintains spine density via signaling pathways | Excessive pruning; reduced dendritic arborization |
Current antipsychotics primarily target dopamine D2 receptors, offering limited efficacy for cognitive and negative symptoms of schizophrenia due to their minimal impact on underlying glutamatergic dysfunction [5] [9]. mGluR5 PAMs present a mechanistically distinct strategy by potentiating endogenous glutamate signaling only at active synapses, preserving spatiotemporal fidelity of neurotransmission [2] [3]. Unlike direct agonists, PAMs lack inherent receptor activation, reducing risks of receptor desensitization and excitotoxicity [2]. Preclinical evidence demonstrates that mGluR5 PAMs restore NMDAR function compromised in schizophrenia models:
Early mGluR5 PAM chemotypes (e.g., acetylene-based VU0409551 or oxazolidinone BMS-955829) faced challenges: structural liabilities (potential CYP-mediated bioactivation of acetylenes), limited brain penetration, or low glutamate fold shifts linked to convulsant effects [2]. BMT-145027 emerged from a high-throughput screen (HTS) of >1.1 million compounds targeting novel scaffolds devoid of aryl-acetylene-aryl or aryl-methyleneoxy-aryl motifs [2]. This 1H-pyrazolo[3,4-b]pyridine derivative represented a structural divergence from prior chemotypes, characterized by:
Table 2: Evolution of Key mGluR5 PAM Chemotypes Leading to BMT-145027
Chemotype Generation | Representative Compound | Core Structural Motif | Limitations | Advancements in BMT-145027 |
---|---|---|---|---|
First-Generation | VU0409551 | Aryl-methyleneoxy-aryl | High lipophilicity; low brain exposure | Reduced cLogP (5.2); Fsp³=0.17 |
Early Candidate | BMS-955829 | Aryl-acetylene-aryl | Drug-induced liver injury (DILI) risk | Acetylene-free scaffold |
HTS Hit | Compound 2 | 1H-Pyrazolo[3,4-b]pyridine | Poor MsLM stability (17% remaining) | High MsLM stability (85% remaining) |
Optimized Lead | BMT-145027 (31) | 1H-Pyrazolo[3,4-b]pyridine | -- | EC₅₀=47 nM; Fold shift=3.4; Fsp³=0.17 |
BMT-145027 exhibited optimized properties in preclinical profiling: high potency (EC₅₀ = 47 nM in human mGluR5 Ca²⁺ FLIPR assay), pure PAM activity (no agonism ≤16 μM), moderate lipophilicity (cLogP ~6.7), and enhanced mouse liver microsomal stability (85% remaining after 10 min vs 17% for the HTS hit) [1] [2]. Its low glutamate fold shift (3.4) differentiated it from high-fold-shift PAMs associated with convulsions, suggesting a superior safety margin [2]. Crucially, BMT-145027 demonstrated in vivo efficacy in the novel object recognition (NOR) test, increasing time spent with novel objects at 30 mg/kg, correlating with plasma concentrations of 2800 nM [1] [2]. This established BMT-145027 as the first non-MPEP site mGluR5 PAM with cognition-enhancing efficacy, providing a chemical tool to probe allosteric sites beyond classical binding pockets [2] [4].
Table 3: Key Properties of BMT-145027
Property | Value/Outcome | Significance |
---|---|---|
Chemical Structure | C₂₃H₁₄ClF₃N₄; MW: 438.83 g/mol | Novel tricyclic core devoid of acetylene/carbonyl motifs |
In Vitro Potency | EC₅₀ = 47 nM (mGluR5 Ca²⁺ FLIPR) | Subnanomolar potency with no inherent agonist activity |
Metabolic Stability | 85% remaining (MsLM, 10 min) | Suitable for in vivo studies; reduced clearance predicted |
Fold Shift | 3.4 (Glutamate EC₂₀ potentiation) | Lower convulsant risk profile vs high-fold-shift PAMs |
In Vivo Efficacy | Significant novel object preference (30 mg/kg) | Proof-of-concept for cognitive deficit reversal |
Target Engagement | Plasma [Total] = 2800 nM (30 mg/kg) | Correlates with CNS exposure and functional effects |
Compound Names Cited:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0